

NNK-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: NNK-d4

Cat. No.: B042630

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In-Depth Technical Guide to NNK-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (**NNK-d4**), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. This document is intended to serve as a core resource for professionals engaged in research, clinical diagnostics, and drug development, offering detailed data, experimental methodologies, and an exploration of the relevant biological pathways associated with its non-labeled analogue.

Core Compound Data: NNK-d4

NNK-d4 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of NNK in various biological and environmental matrices.^[1] Its physical and chemical properties are nearly identical to NNK, with the key difference being the increased mass due to the deuterium atoms, allowing for its distinction in mass spectrometric analyses.

Property	Value	Source(s)
CAS Number	764661-24-7	[1][2]
Molecular Formula	C ₁₀ H ₉ D ₄ N ₃ O ₂	MedChemExpress
Molecular Weight	211.25 g/mol	[2]
Synonyms	4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide	[2]
Appearance	White to off-white solid	MedChemExpress
Primary Application	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS	[1]

Experimental Protocols: Quantification of NNK using NNK-d4

The following protocol outlines a validated UHPLC-MS/MS method for the simultaneous quantification of NNK and other tobacco-specific nitrosamines in biological samples, employing **NNK-d4** as an internal standard.

Sample Preparation (Urine)

For the analysis of total NNK and its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) in urine, the following steps are recommended:

- To a 0.25 mL urine sample, add 50 µL of the internal standard solution containing **NNK-d4**.
- For the analysis of total NNAL, add β-glucuronidase to hydrolyze the glucuronide conjugates.
- Incubate the samples at 37°C.
- Perform solid-phase extraction (SPE) for sample cleanup and concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

- System: ACQUITY UPLC H-Class System
- Column: Acquity BEH C18 (150 × 2.1 mm i.d., 1.7 µm)
- Mobile Phase A: 10 mM ammonium formate in water, pH 5.5
- Mobile Phase B: 10 mM ammonium formate in methanol, pH 5.5
- Flow Rate: 0.45 mL/min
- Column Temperature: 55°C
- Injection Volume: 5 µL
- Gradient Elution:
 - 0-0.5 min: 1% B
 - 0.5-0.8 min: Increase to 20% B
 - 0.8-1.0 min: Increase to 55% B
 - 1.0-3.0 min: Increase to 100% B
 - Post 3.01 min: Return to initial conditions and equilibrate for 4 min

Mass Spectrometry Conditions:

- System: Xevo TQD Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode
- Detection Mode: Multiple Reaction Monitoring (MRM)

- Capillary Voltage: +0.5 kV
- Source Temperature: 500°C
- Desolvation Gas Flow: 1000 L/h
- MRM Transitions:
 - NNK:m/z 208.2 → 122.1
 - **NNK-d4** (Internal Standard):m/z 212.3 → 126.2

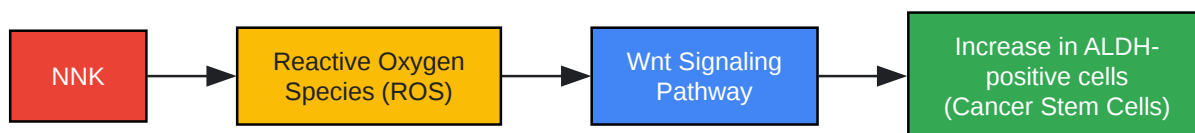
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
NNK	208.2	122.1	Optimized Value	Optimized Value
NNK-d4	212.3	126.2	Optimized Value	Optimized Value

Signaling Pathways Modulated by NNK

While **NNK-d4** serves as an analytical tool, its unlabeled counterpart, NNK, is a potent carcinogen known to perturb several critical cellular signaling pathways, contributing to tumorigenesis. The study of these pathways is essential for understanding tobacco-related cancers and developing targeted therapies.

ROS-Wnt Signaling Pathway in Lung Cancer

NNK has been shown to induce the production of reactive oxygen species (ROS) in A549 human lung cancer cells. This increase in ROS subsequently activates the Wnt signaling pathway, which is known to play a role in the proliferation and maintenance of cancer stem cells.[2]

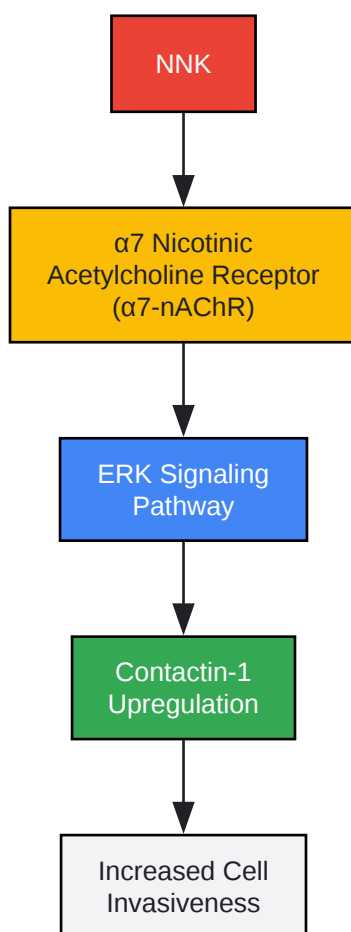


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Caption: NNK induces ROS, which in turn activates the Wnt signaling pathway, promoting cancer stem cells.

α 7-nAChR/ERK Signaling Pathway in Lung Cancer Invasion

NNK can bind to the α 7 nicotinic acetylcholine receptor (α 7-nAChR), leading to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. This activation has been linked to the upregulation of contactin-1, a cell adhesion molecule, thereby enhancing the invasive potential of lung cancer cells.[3]

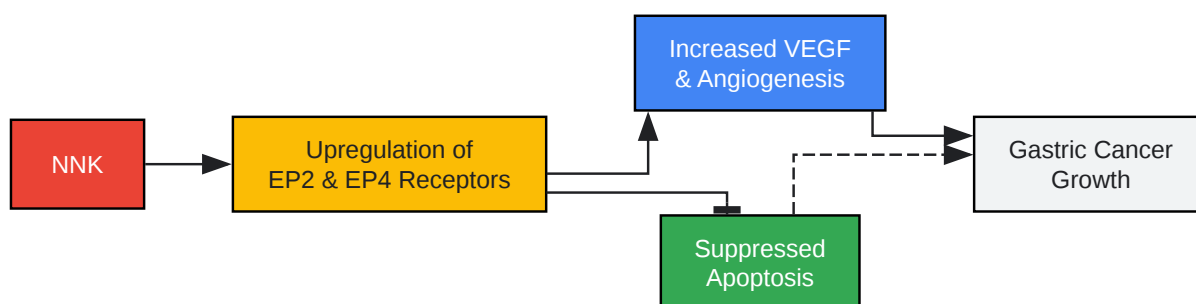


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Caption: NNK stimulates the α 7-nAChR/ERK pathway, leading to increased cancer cell invasiveness.

Prostaglandin E Receptor (EP2/EP4) Pathway in Gastric Cancer

In gastric cancer models, NNK has been demonstrated to promote cancer cell growth by upregulating prostaglandin E receptors EP2 and EP4. This upregulation is associated with increased levels of vascular endothelial growth factor (VEGF), promotion of angiogenesis, and suppression of apoptosis, all of which are critical for tumor progression.[4]



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Caption: NNK promotes gastric cancer growth via upregulation of EP2 and EP4 prostaglandin receptors.

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